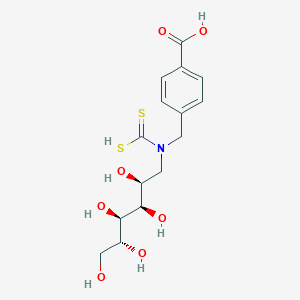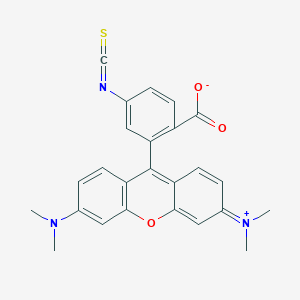
Tetrametilrodamina-6-isotiocianato
Descripción general
Descripción
Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye that is commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. This compound is highly valued for its photostability and brightness, making it an essential tool in fluorescence microscopy .
Aplicaciones Científicas De Investigación
Tetramethylrhodamine isothiocyanate is widely used in scientific research due to its versatility and effectiveness:
Cellular Imaging: It is extensively used in fluorescence microscopy to label proteins, antibodies, and other biomolecules for visualization of cellular structures and processes.
Flow Cytometry: The dye is used to label cells for analysis and sorting based on fluorescence intensity.
Immunohistochemistry: It is employed to detect specific antigens in tissue samples, aiding in the diagnosis and study of diseases.
Live Cell Imaging: The compound is used to monitor dynamic processes in living cells, such as cell division and migration.
Mecanismo De Acción
Target of Action
Tetramethylrhodamine-6-isothiocyanate (TRITC) is a potent fluorescent tracer . It is commonly conjugated to antibodies and proteins for cellular imaging applications . The primary targets of TRITC are proteins and peptides, which it binds to form a fluorescent complex .
Mode of Action
TRITC interacts with its targets (proteins/peptides) by forming a covalent bond, resulting in a fluorescent complex . This complex can then be detected using fluorescence microscopy, allowing for the visualization of the target proteins/peptides within the cell .
Biochemical Pathways
The exact biochemical pathways affected by TRITC are dependent on the specific proteins or peptides it is conjugated with. It is widely used in the study of cytoskeletal structures, as it can be conjugated with phalloidin to stain f-actin .
Result of Action
The primary result of TRITC’s action is the formation of a fluorescent complex with its target proteins/peptides . This allows for the visualization of these targets within the cell, providing valuable information about their location, abundance, and behavior .
Action Environment
The action of TRITC can be influenced by various environmental factors. For instance, its fluorescence is relatively photostable and robust toward pH changes . Additionally, the efficiency of its conjugation with proteins/peptides can be influenced by factors such as temperature and buffer conditions .
Análisis Bioquímico
Biochemical Properties
Tetramethylrhodamine-6-isothiocyanate interacts with various biomolecules in biochemical reactions. It can be used as a probe for haptenated proteins/peptides . The nature of these interactions involves the compound binding to these proteins/peptides, enabling them to be visualized under a microscope .
Cellular Effects
Tetramethylrhodamine-6-isothiocyanate has significant effects on various types of cells and cellular processes. It can be used as a tracer for confocal imaging in living cells . This allows researchers to observe the behavior of cells in real-time, providing valuable insights into cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetramethylrhodamine-6-isothiocyanate involves its binding interactions with biomolecules. It can bind to proteins and peptides, acting as a fluorescent marker that allows these molecules to be visualized . This can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, Tetramethylrhodamine-6-isothiocyanate remains relatively photostable and robust toward pH changes . This stability makes it a valuable tool in long-term in vitro or in vivo studies, where it can provide ongoing insights into cellular function .
Métodos De Preparación
Tetramethylrhodamine isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with thiophosgene to produce the isothiocyanate derivative. This reaction typically requires anhydrous conditions and is carried out in an organic solvent such as dichloromethane. The product is then purified through column chromatography to obtain the desired compound .
In industrial settings, the production of tetramethylrhodamine isothiocyanate often involves large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Tetramethylrhodamine isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable thiourea linkages.
Oxidation and Reduction: While the compound itself is relatively stable, the thiourea linkage formed during conjugation can be susceptible to oxidation, which may affect the fluorescence properties.
Hydrolysis: The isothiocyanate group can hydrolyze under basic conditions, leading to the formation of amines and carbon dioxide.
Comparación Con Compuestos Similares
Tetramethylrhodamine isothiocyanate is often compared to other fluorescent dyes such as:
Fluorescein isothiocyanate: This dye emits green fluorescence and is commonly used in similar applications.
Alexa Fluor 555: This dye has spectral properties similar to tetramethylrhodamine isothiocyanate but offers higher photostability and brightness, making it a popular alternative.
Tetramethylrhodamine methyl ester: This compound is used for mitochondrial staining due to its ability to accumulate in active mitochondria.
Tetramethylrhodamine isothiocyanate stands out for its balance of brightness, photostability, and ease of conjugation, making it a versatile tool in various scientific applications .
Propiedades
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNJKLOYWCXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399568 | |
| Record name | Tetramethylrhodamine isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80724-20-5 | |
| Record name | Tetramethylrhodamine-6-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylrhodamine isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


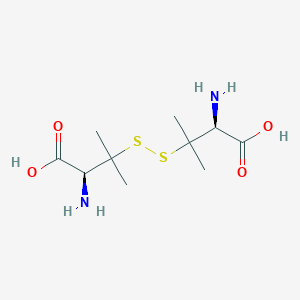
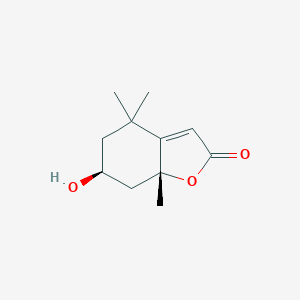
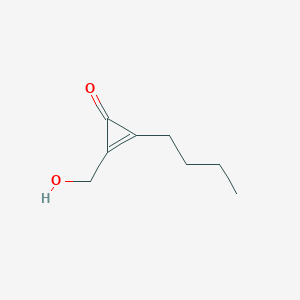
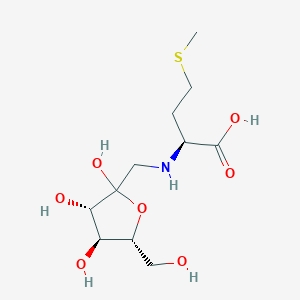
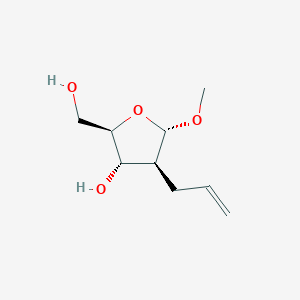
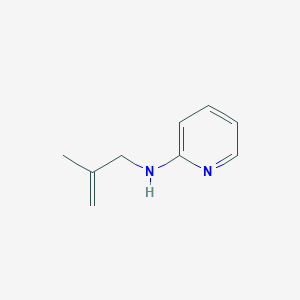
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
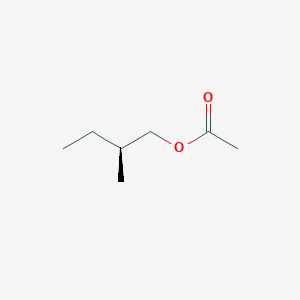
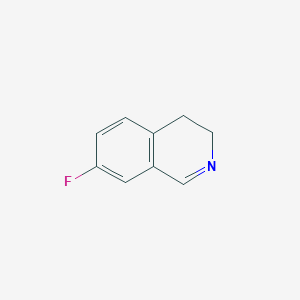
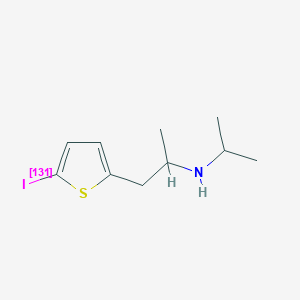
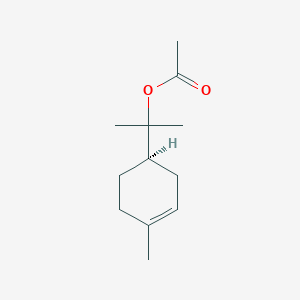
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)
